3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-
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Overview
Description
3-Oxabicyclo[310]hexan-2-one, 6-methyl-, (1R,5S,6R)- is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring This compound is known for its high ring strain, which makes it a valuable intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that can be scaled up for industrial applications. The high ring strain and unique structure of this compound make it a valuable target for industrial synthesis, particularly in the production of bioactive compounds and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- has several scientific research applications, including:
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes and developing new bioactive compounds.
Industry: The compound’s high ring strain and reactivity make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the reactions being studied.
Comparison with Similar Compounds
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and substituents.
11-Oxatricyclo[5.3.1.0]undecane:
The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- lies in its specific ring structure and the presence of an oxygen atom in the ring, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions.
Properties
CAS No. |
208344-94-9 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R,5S,6R)-6-methyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-2-8-6(7)5(3)4/h3-5H,2H2,1H3/t3-,4+,5-/m1/s1 |
InChI Key |
ODZSNSOKRZBPDY-MROZADKFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]1C(=O)OC2 |
Canonical SMILES |
CC1C2C1C(=O)OC2 |
Origin of Product |
United States |
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